molecular formula C21H18N2O5S B2562796 3,4-dimethoxy-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide CAS No. 921566-24-7

3,4-dimethoxy-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide

Cat. No.: B2562796
CAS No.: 921566-24-7
M. Wt: 410.44
InChI Key: KXPKHRAMKOAQRY-UHFFFAOYSA-N
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Description

The compound “3,4-dimethoxy-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups, including a benzamide, a thiazole, and a benzofuran . Benzamides are a significant class of amide compounds that have been widely used in various industries, including medical, industrial, biological, and potential drug industries .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Benzamides generally have a high melting point and are soluble in many organic solvents .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research has demonstrated the synthesis of new chemical structures based on the reaction of specific derivatives, leading to the development of compounds with potential anti-inflammatory and analgesic activities. For instance, a study highlighted the synthesis of novel compounds derived from visnaginone and khellinone, which exhibited significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, compared with standard drugs like sodium diclofenac (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Antimicrobial Evaluation

The antimicrobial properties of thiazole derivatives have been a focal point of research. Studies indicate that certain derivatives show promising antimicrobial activity against a range of gram-positive and gram-negative bacteria, as well as antifungal properties. Specifically, derivatives substituted with electron-donating groups like hydroxyl and amino groups displayed maximum antimicrobial activity, highlighting the potential for developing new antimicrobial agents (A. Chawla, 2016).

Potential Therapeutic Properties

Research into the synthesis and characterization of various derivatives has led to the discovery of compounds with potential biological activity, including anticancer and antibacterial properties. For example, a study synthesized and characterized compounds showing moderate to excellent anticancer activity against several cancer cell lines, suggesting a promising avenue for future drug development (B. Ravinaik et al., 2021).

Structural and Mechanistic Insights

Further research has provided structural and mechanistic insights into the synthesized compounds, aiding in the understanding of their biological activities. This includes studies on the synthesis, characterisation, docking studies, and antimicrobial evaluation of ethyl benzodioxophosphol-oxothiazolidin-thiophene-carboxylates, highlighting the role of structural motifs in antimicrobial activity (YN Spoorthy et al., 2021).

Properties

IUPAC Name

3,4-dimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S/c1-25-15-8-7-13(10-18(15)27-3)20(24)23-21-22-14(11-29-21)17-9-12-5-4-6-16(26-2)19(12)28-17/h4-11H,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPKHRAMKOAQRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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